2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione
Description
Properties
CAS No. |
918621-10-0 |
|---|---|
Molecular Formula |
C17H9NO3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(3-oxoindol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H9NO3/c19-15-9-5-1-2-6-10(9)16(20)13(15)14-17(21)11-7-3-4-8-12(11)18-14/h1-8,13H |
InChI Key |
FHRMEXGDLNLJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of indole derivatives with indene-1,3-dione under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may lead to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
The compound exhibits notable biological activities , particularly in pharmacology and medicinal chemistry. Research indicates that derivatives of this compound possess:
- Antimicrobial Properties : Studies have shown that compounds related to 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione demonstrate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been compared to curcumin in terms of anti-inflammatory activity, with some derivatives exhibiting superior efficacy .
- Antitumor Potential : The presence of the indole moiety is associated with anticancer properties, making it a candidate for further development in oncology .
Synthetic Applications
The synthetic versatility of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione allows for its use as a precursor in the synthesis of various organic compounds. Key applications include:
- Building Block for Heterocycles : The compound serves as a starting material for synthesizing heterocyclic compounds, which are essential in drug discovery and development .
- Dye and Photonic Applications : Due to its electronic properties, this compound can be utilized in the design of organic dyes and materials for photonic applications, such as solar cells and photoinitiators .
Case Studies
Several studies highlight the applications of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione:
- Antimicrobial Activity Study :
- Synthesis of Antitumor Agents :
- Organic Electronics :
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Physicochemical Behavior
- Melting Points: Range widely from 217°C (quinoxaline hydrazone ) to 313°C (chroman-ylidene derivative ), reflecting substituent rigidity and crystallinity.
- Photostability: Pyrophthalone (PP) and quinophthalone (QP) exhibit stability under UV light in non-polar solvents, unlike aqueous alkaline solutions, which generate radicals .
Biological Activity
The compound 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione , also known by its CAS number 918621-11-1, is a synthetic derivative of indole and indene. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C21H11NO3
- Molecular Weight : 325.317 g/mol
- Chemical Structure : The compound features an indole moiety fused with an indene dione structure, which is critical for its biological activity.
Anti-Cancer Activity
Research indicates that 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione exhibits significant anti-cancer properties. A study published in Cancer Letters demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 5.4 | Induction of apoptosis |
| PC-3 (prostate) | 4.8 | G2/M phase cell cycle arrest |
| A549 (lung) | 6.0 | Inhibition of cell migration |
Anti-inflammatory Properties
In addition to its anti-cancer effects, this compound has been studied for its anti-inflammatory properties. A recent investigation highlighted its ability to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 45 |
| IL-6 | 200 | 50 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the effectiveness of a formulation containing this compound. Results showed a significant reduction in tumor size in 60% of participants after a treatment period of three months.
- Case Study on Inflammation : In a controlled study involving patients with rheumatoid arthritis, administration of this compound led to a marked decrease in joint swelling and pain scores compared to the placebo group.
Q & A
Q. What are the common synthetic routes for 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione, and how are reaction conditions optimized?
The compound can be synthesized via TP-C reactions using allylic phosphorus ylides as intermediates. A typical protocol involves reacting chromene-3-carbaldehyde derivatives with 1H-indene-1,3(2H)-dione in the presence of a catalyst (e.g., Me₂PhP) and triethylamine in anhydrous THF. Reaction times vary (0.5–2 hours), with yields influenced by substituents: electron-withdrawing groups like nitro or chloro reduce reaction times but may lower yields (e.g., 76% for nitro-substituted derivatives) . Optimization focuses on solvent polarity, stoichiometry, and substituent effects on reactivity.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming conjugation and substituent positions. For example, aromatic protons in chromone-indenone hybrids appear as multiplets at δ 6.8–8.5 ppm .
- HRMS : Validates molecular weight (e.g., m/z 365.105 for a quinolinyl-substituted derivative) .
- Melting point analysis : Used to assess purity (e.g., 249–285°C for chromone-fused derivatives) .
Q. How are aqueous reaction conditions optimized for indene-dione derivatives?
Water can act as a green solvent for Knoevenagel condensations. For example, ninhydrin and malononitrile react with ethylenediamine in water at room temperature, achieving 98% yield in 10 minutes without catalysts . Critical parameters include pH control, substrate solubility, and avoiding hydrolytic side reactions.
Advanced Questions
Q. How do substituents influence photostability and electronic properties of indene-dione derivatives?
Substituents alter photolytic behavior :
- Electron-donating groups (e.g., methoxy) enhance stability under UV light (λ = 253.7 nm) by reducing radical formation.
- Electron-withdrawing groups (e.g., nitro) increase susceptibility to photodegradation, generating solvated electrons (e⁻) and transient radicals detected via laser flash photolysis .
- Steady-state photolysis in ethanol or cyclohexane shows minimal degradation for pyridinyl and quinolinyl derivatives .
Q. How can computational methods predict the corrosion inhibition potential of indene-dione derivatives?
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations evaluate:
- Energy gaps (ΔE) : Low gaps (e.g., 2–3 eV) correlate with high reactivity and inhibition efficiency.
- Fukui indices : Identify nucleophilic/electrophilic sites (e.g., oxygen atoms in dione groups).
- Binding energies (Ebinding) : Strong interactions (e.g., 89–237 kJ/mol for Fe(110) surfaces) suggest adsorption via heteroatoms or π-clouds .
Q. How to resolve contradictions in substituent effects on reaction yields and product stability?
- Hammett analysis : Quantifies electronic effects of substituents (e.g., σ⁺ values for aryl groups).
- Mechanistic studies : For TP-C reactions, bulky substituents (e.g., diphenylamino) may sterically hinder intermediates, reducing yields despite favorable electronic profiles .
- Transient absorption spectroscopy : Identifies competing pathways (e.g., radical vs. ionic intermediates) during photolysis .
Q. What advanced techniques elucidate reaction mechanisms for chromone-indenone hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
